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Compound of Interest

Compound Name: alpha-Elemene

Cat. No.: B106612 Get Quote

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical structure and stereochemical

properties of α-elemene, a naturally occurring sesquiterpene. It includes physicochemical data,

a representative experimental protocol for its isolation and characterization, and logical

diagrams to illustrate key relationships and workflows.

Introduction to Elemenes
Elemenes are a class of sesquiterpenes, which are organic compounds composed of three

isoprene units. Found in a variety of plants, they contribute to the characteristic aromas of

many essential oils. The elemene family includes several structural isomers, primarily α-, β-, γ-,

and δ-elemene, which differ by the position of their double bonds. This guide focuses

specifically on α-elemene, detailing its unique structural and stereochemical features.

Chemical Structure of α-Elemene
α-Elemene is a monocyclic sesquiterpene characterized by a cyclohexene ring with three

substituent groups: an isopropyl group, a methyl group, and a vinyl group.

The molecular formula for α-elemene is C₁₅H₂₄[1]. Its structure is defined by a six-membered

ring containing two double bonds. One of these is endocyclic, while the other is part of an

exocyclic isopropylidene group.
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IUPAC Nomenclature and Synonyms
The systematic IUPAC name for the naturally occurring (+)-α-elemene is (S)-1-Isopropyl-6-

methyl-3-(propan-2-ylidene)-6-vinylcyclohex-1-ene.

Other common synonyms include:

(S)-6-ethenyl-6-methyl-1-(1-methylethyl)-3-(1-methylethylidene)cyclohexene[2][3]

(6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidene-cyclohexene[3]

Stereochemistry and Absolute Configuration
The stereochemistry of α-elemene is a critical aspect of its chemical identity. The molecule

contains a single stereocenter at the C-6 position of the cyclohexene ring, where the methyl

and vinyl groups are attached.

The Chiral Center and R/S Configuration
The absolute configuration of this chiral center is determined using the Cahn-Ingold-Prelog

(CIP) priority rules[4]. This system assigns priorities to the four substituents attached to the

stereocenter based on the atomic number of the atoms directly bonded to it[5].

Applying CIP Rules to α-Elemene (at C-6):

Assign Priorities: The four groups attached to the C-6 stereocenter are:

1. -CH=CH₂ (vinyl group)

2. -C(CH₃)=CH- (part of the cyclohexene ring, specifically C-1)

3. -CH₂- (part of the cyclohexene ring, specifically C-5)

4. -CH₃ (methyl group)

Following a detailed analysis of atomic numbers at the first and subsequent points of

difference, the priorities are assigned.
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Determine Configuration: The naturally occurring enantiomer of α-elemene is dextrorotatory,

denoted as (+)-α-elemene. Its absolute configuration at the C-6 position is (S)[3]. When

orienting the molecule with the lowest-priority group (the methyl group) pointing away from

the viewer, the sequence from the highest to the lowest priority (1→2→3) proceeds in a

counter-clockwise direction, defining it as the S-isomer[5].

Physicochemical and Structural Data
The key identifying properties of (+)-α-elemene are summarized in the table below.

Property Value Reference

IUPAC Name

(S)-1-Isopropyl-6-methyl-3-

(propan-2-ylidene)-6-

vinylcyclohex-1-ene

CAS Number 5951-67-7 [3]

Molecular Formula C₁₅H₂₄ [1]

Average Molecular Weight 204.35 g/mol [1]

Monoisotopic Mass 204.1878 u [1]

Boiling Point (est.) 254-255 °C at 760 mmHg [2]

logP (o/w) (est.) 6.778 [2]

Solubility
Soluble in alcohol; 0.01237

mg/L in water (est.)
[2]

Table 1: Physicochemical and structural identifiers for (+)-α-Elemene.

Structural Elucidation and Characterization
The definitive identification and structural elucidation of natural products like α-elemene rely on

a combination of chromatographic separation and spectroscopic analysis[6][7]. The primary

techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS)[8][9].
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Representative Spectroscopic Data
The following table presents illustrative spectroscopic data that would be expected for α-

elemene. This data is representative and serves to demonstrate the type of information used

for structural confirmation.

Technique Observation Interpretation

¹H NMR δ ~ 5.8 (dd), ~5.0 (d), ~4.9 (d) Vinyl group protons (-CH=CH₂)

δ ~ 5.3 (m)
Olefinic proton on the

cyclohexene ring

δ ~ 1.6-2.2 (m)
Allylic and aliphatic protons on

the ring

δ ~ 1.6 (s), ~1.7 (s)
Methyl protons of the

isopropylidene group

δ ~ 1.0 (s) Methyl protons at C-6

¹³C NMR δ ~ 140-150 Quaternary olefinic carbons

δ ~ 110-125 Olefinic carbons (CH and CH₂)

δ ~ 20-40
Aliphatic carbons (CH₂, CH,

CH₃)

Mass Spec (EI-MS) m/z 204 (M⁺) Molecular ion peak

m/z 189, 161, 133, 121, 105,

93

Characteristic fragmentation

pattern

Table 2: Representative spectroscopic data for the structural confirmation of α-elemene.

Experimental Protocols
The following is a generalized but detailed protocol for the isolation and structural

characterization of α-elemene from a plant source, reflecting standard methodologies in natural

product chemistry[10][11][12].
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Protocol: Isolation and Structural Elucidation of α-
Elemene
Objective: To extract, isolate, and structurally verify α-elemene from plant material rich in

essential oils.

1. Extraction: 1.1. Obtain dried and powdered plant material (e.g., 500 g). 1.2. Perform

hydrodistillation or steam distillation for 4-6 hours to extract the volatile essential oil. 1.3.

Alternatively, perform solvent extraction by macerating the plant material in a non-polar solvent

like n-hexane or dichloromethane at room temperature for 48 hours[10][12]. 1.4. Filter the

solvent extract and concentrate it under reduced pressure using a rotary evaporator to yield the

crude extract.

2. Chromatographic Fractionation and Purification: 2.1. Subject the crude extract to column

chromatography on silica gel[10][11]. 2.2. Elute the column with a gradient of solvents, starting

with a non-polar solvent like n-hexane and gradually increasing polarity by adding ethyl acetate

(e.g., 100% hexane -> 95:5 hexane:EtOAc -> 90:10 hexane:EtOAc)[12]. 2.3. Collect fractions

(e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a

hexane/ethyl acetate mobile phase. Visualize spots under a UV lamp and/or by staining with a

vanillin-sulfuric acid reagent[10][11]. 2.4. Combine fractions that show a similar TLC profile

corresponding to a non-polar compound like α-elemene. 2.5. Perform further purification of the

combined fractions using preparative TLC or a secondary column chromatography step to

achieve high purity (>95%).

3. Spectroscopic Analysis: 3.1. NMR Spectroscopy: 3.1.1. Dissolve a small amount of the

purified compound (~5-10 mg) in deuterated chloroform (CDCl₃). 3.1.2. Acquire ¹H NMR, ¹³C

NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra on a high-field NMR

spectrometer (e.g., 500 MHz or higher)[12][13]. 3.1.3. Process the spectra and assign all

proton and carbon signals to confirm the molecular skeleton and stereochemistry. 3.2. Mass

Spectrometry: 3.2.1. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-

MS) to determine its purity, retention time, and fragmentation pattern. 3.2.2. Obtain a high-

resolution mass spectrum (HRMS) to confirm the elemental composition (C₁₅H₂₄) by

determining the accurate mass of the molecular ion[14].

4. Data Analysis and Structure Confirmation: 4.1. Compare the acquired ¹H and ¹³C NMR data

with literature values for α-elemene. 4.2. Analyze the mass spectrum to confirm the molecular
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weight (204 g/mol ) and check for characteristic fragment ions. 4.3. Use 2D NMR data to

unambiguously connect the protons and carbons, confirming the final structure.

Visualization of Relationships and Workflows
Diagrams generated using Graphviz provide a clear visual representation of logical

relationships and experimental processes.

Caption: Relationship between the main structural isomers of elemene.

Caption: A typical experimental workflow for the isolation and structural elucidation of α-

elemene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.scielo.br/j/qn/a/DjQT8Sz9rpxdWG6VHNvpkMg/?lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704432/
https://www.benchchem.com/product/b106612#alpha-elemene-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b106612#alpha-elemene-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b106612#alpha-elemene-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b106612#alpha-elemene-chemical-structure-and-stereochemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b106612?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

